molecular formula C7H7N3 B1314041 2-(Methylamino)nicotinonitrile CAS No. 52583-87-6

2-(Methylamino)nicotinonitrile

Cat. No. B1314041
CAS RN: 52583-87-6
M. Wt: 133.15 g/mol
InChI Key: AGZQPTBBDDQFKJ-UHFFFAOYSA-N
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Description

2-(Methylamino)nicotinonitrile is a chemical compound with the molecular formula C₇H₇N₃ . It is a solid substance and has been characterized using various techniques, including NMR spectroscopy, infrared spectroscopy, and mass spectrometry.


Synthesis Analysis

The synthesis of 2-(Methylamino)nicotinonitrile can be achieved from the reaction of 2-chloronicotinonitrile with dimethylamine under mild conditions. A research paper also describes the synthesis of a new series of nicotinonitrile derivatives, including 2-(Methylamino)nicotinonitrile .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(Methylamino)nicotinonitrile are not detailed in the search results, it is synthesized from the reaction of 2-chloronicotinonitrile with dimethylamine.


Physical And Chemical Properties Analysis

2-(Methylamino)nicotinonitrile is a solid substance . It has a molecular weight of 133.15 g/mol . The storage temperature is recommended to be at room temperature .

Scientific Research Applications

Synthesis and Anticancer Applications

A study by Mansour et al. (2021) detailed the synthesis of various derivatives from 2-Aminonicotinonitrile, including methylamino nicotinonitrile derivatives. These compounds were assessed for anticancer activities, highlighting the potential of 2-(Methylamino)nicotinonitrile as a precursor in the development of novel anticancer agents (Mansour, Sayed, Marzouk, & Shaban, 2021).

Novel Synthetic Routes

Iwai et al. (2022) described a new synthetic strategy for multi-substituted nicotinonitriles, demonstrating the versatility of 2-(Methylamino)nicotinonitrile in facilitating access to structurally diverse nicotinonitrile derivatives. This work underscores the significance of 2-(Methylamino)nicotinonitrile in organic synthesis and its potential for generating compounds with varied biological activities (Iwai, Yamauchi, Yokoyama, & Nishiwaki, 2022).

Antiprotozoal Activity

Research by Ismail et al. (2003) explored the antiprotozoal activity of aza-analogues of furamidine derived from nicotinonitrile, including the synthesis of 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine from 6-[5-(4-cyanophenyl)furan-2-yl]nicotinonitrile. This study indicates the potential of nicotinonitrile derivatives in developing new treatments for protozoal infections (Ismail, Brun, Easterbrook, Tanious, Wilson, & Boykin, 2003).

Luminescent Materials

Ahipa et al. (2014) reported on the synthesis, crystal structure, and photophysical studies of a new nicotinonitrile derivative, highlighting its potential as a blue light-emitting material. This research demonstrates the applicability of 2-(Methylamino)nicotinonitrile derivatives in the development of luminescent materials for optical applications (Ahipa, Kamath, Kumar, & Adhikari, 2014).

Antimycobacterial Agents

Patel, Chikhalia, and Kumari (2014) developed a series of nicotinonitrile-based s-triazines with potent antimycobacterial activity, showcasing the role of nicotinonitrile derivatives in addressing tuberculosis. This study exemplifies the therapeutic potential of 2-(Methylamino)nicotinonitrile in the design of new antimycobacterial agents (Patel, Chikhalia, & Kumari, 2014).

Safety And Hazards

The safety data sheet for 2-(Methylamino)nicotinonitrile indicates that it is an irritant . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2-(methylamino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-9-7-6(5-8)3-2-4-10-7/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZQPTBBDDQFKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499040
Record name 2-(Methylamino)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)nicotinonitrile

CAS RN

52583-87-6
Record name 2-(Methylamino)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylamino)pyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-chloronicotinonitrile (97.82 g, 706 mmol) in 40% aqueous methylamine (706 ml) was heated to reflux for 1.5 hour. The excess methylamine was evaporated off and the resulting solids filtered and washed with water (250 mL). The crude product was dissolved in boiling water (1.4 1) and treated with charcoal and filtered through Celite. The aqueous filtrate was cooled to room temperature. After 10 hours the crystalline solid was collected, washed with water and dried to leave 71.10 g of 2-(methylamino)-nicotinonitrile (mp. 86-88 degrees C.). A sample was further purified by sublimation (100 degrees C. at 0.025 mm) mp. (87-88 degrees C.).
Quantity
97.82 g
Type
reactant
Reaction Step One
Quantity
706 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RM Keshk, GEA Elgawad, ER Sallam… - …, 2022 - Wiley Online Library
Three nitrogen‐heterocyclic nicotinonitriles compounds 4, 6‐dimethyl‐2‐(methylamino)‐nicotinonitrile 3; 2‐(dimethylamino)‐4, 6‐dimethyl‐nicotinonitrile 4, 2‐((3‐bromophenyl)‐amino)…
P Škofic, C Dambrot, M Koželj, A Golobič… - Acta Chim …, 2005 - researchgate.net
The ethylidenemalononitrile side-chain in {1-[6-(dimethylamino)-2-naphthyl] ethylidene} malononitrile (DDNP) was elaborated into a substituted pyridine ring in a two-step process. In …
Number of citations: 11 www.researchgate.net
CC Marvin, AD Hobson, M McPherson… - Bioconjugate …, 2023 - ACS Publications
Antibody–drug conjugates consist of potent small-molecule payloads linked to a targeting antibody. Payloads must possess a viable functional group by which a linker for conjugation …
Number of citations: 5 pubs.acs.org
A Kodimuthali, A Mungara, PL Prasunamba… - Journal of the Brazilian …, 2010 - SciELO Brasil
A transition metal/microwave irradiation (or base) free synthesis of aminopyridines has been accomplished via CN bond forming reaction between chloropyridine and a variety of simple …
Number of citations: 32 www.scielo.br

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